
(2,2'-Bipyridine)(2,2'-biquinoline)((3,3'-biisoquinoline)ruthenium(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2’-Bipyridine)(2,2’-biquinoline)((3,3’-biisoquinoline)ruthenium(II) is a coordination complex that features ruthenium as the central metal ion coordinated to three different bidentate ligands: 2,2’-bipyridine, 2,2’-biquinoline, and 3,3’-biisoquinoline. This compound is of significant interest due to its unique optical and electrochemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,2’-Bipyridine)(2,2’-biquinoline)((3,3’-biisoquinoline)ruthenium(II) typically involves the reaction of ruthenium trichloride with the respective ligands in an aqueous or alcoholic solution. The reaction is often carried out under reflux conditions, and a reducing agent such as hypophosphorous acid is added to reduce ruthenium(III) to ruthenium(II) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
(2,2’-Bipyridine)(2,2’-biquinoline)((3,3’-biisoquinoline)ruthenium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced back to ruthenium(II) from higher oxidation states.
Substitution: Ligands can be substituted with other bidentate or monodentate ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like cerium(IV) ammonium nitrate for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often require the presence of a coordinating solvent and elevated temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium(III) or ruthenium(IV) complexes, while substitution reactions can produce a variety of new coordination compounds with different ligands .
Wissenschaftliche Forschungsanwendungen
(2,2’-Bipyridine)(2,2’-biquinoline)((3,3’-biisoquinoline)ruthenium(II) has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions and as a photosensitizer in photochemical studies.
Biology: Employed in bioimaging and as a probe for studying biological systems due to its luminescent properties.
Medicine: Investigated for its potential in photodynamic therapy and as a drug delivery agent.
Industry: Utilized in the development of light-emitting devices and sensors
Wirkmechanismus
The mechanism of action of (2,2’-Bipyridine)(2,2’-biquinoline)((3,3’-biisoquinoline)ruthenium(II) involves its ability to interact with various molecular targets through coordination and redox reactions. The compound can undergo photoinduced electron transfer, making it effective in photochemical applications. Its luminescent properties are due to the metal-to-ligand charge transfer (MLCT) transitions, which are influenced by the nature of the ligands and the central metal ion .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2,2’-bipyridine)ruthenium(II) chloride: A well-known compound with similar luminescent properties but different ligand composition.
cis-Dichlorobis(2,2’-bipyridine)ruthenium(II): Another ruthenium complex with distinct coordination and reactivity.
Uniqueness
(2,2’-Bipyridine)(2,2’-biquinoline)((3,3’-biisoquinoline)ruthenium(II) is unique due to its combination of three different bidentate ligands, which imparts distinct optical and electrochemical properties. This diversity in ligand structure allows for fine-tuning of its reactivity and applications in various fields .
Eigenschaften
Molekularformel |
C46H32N6Ru+2 |
|---|---|
Molekulargewicht |
769.9 g/mol |
IUPAC-Name |
3-isoquinolin-3-ylisoquinoline;2-pyridin-2-ylpyridine;2-quinolin-2-ylquinoline;ruthenium(2+) |
InChI |
InChI=1S/2C18H12N2.C10H8N2.Ru/c1-3-7-15-11-19-17(9-13(15)5-1)18-10-14-6-2-4-8-16(14)12-20-18;1-3-7-15-13(5-1)9-11-17(19-15)18-12-10-14-6-2-4-8-16(14)20-18;1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h2*1-12H;1-8H;/q;;;+2 |
InChI-Schlüssel |
FQGPOWBNQXZGJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4C=C3.C1=CC=C2C=NC(=CC2=C1)C3=CC4=CC=CC=C4C=N3.C1=CC=NC(=C1)C2=CC=CC=N2.[Ru+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


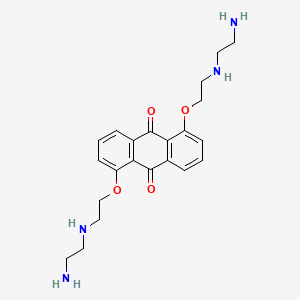
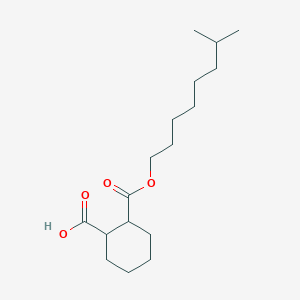
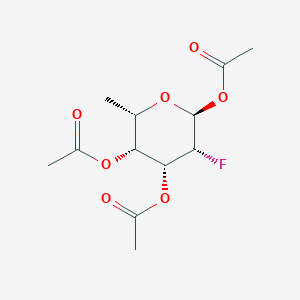
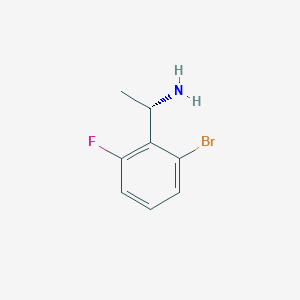
![(3aR,7S,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrole-7-carboxylic acid](/img/structure/B13127346.png)


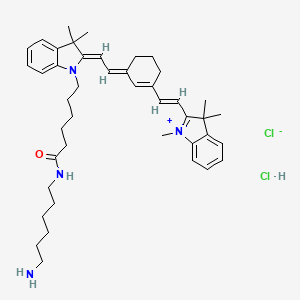

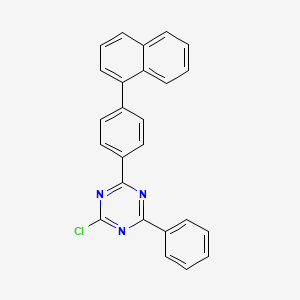

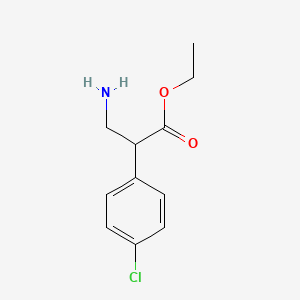
![2-(5-Methyl-1H-benzo[d]imidazol-2(3H)-ylidene)malononitrile](/img/structure/B13127400.png)

